molecular formula C9H16N2O B1291216 1-(Piperidin-3-YL)pyrrolidin-2-one CAS No. 933692-43-4

1-(Piperidin-3-YL)pyrrolidin-2-one

Cat. No.: B1291216
CAS No.: 933692-43-4
M. Wt: 168.24 g/mol
InChI Key: BZRSOJJKKGRFNG-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidin-2-one and Piperidine (B6355638) Core Structures in Medicinal Chemistry

The pyrrolidin-2-one nucleus, a five-membered lactam, is a cornerstone in medicinal chemistry. researchgate.net First synthesized in 1889, it is a versatile scaffold found in a wide array of biologically active compounds. atamanchemicals.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net The racetam class of drugs, known for their cognitive-enhancing effects, is a prominent example of pharmaceuticals built around the pyrrolidin-2-one core. wikipedia.org The five-membered ring structure allows for a three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets. nih.gov

Similarly, the piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals. nih.govnih.gov Its presence is noted in numerous classes of drugs, including analgesics, antipsychotics, and antihistamines. ijnrd.org The name "piperidine" itself originates from Piper, the Latin word for pepper, as it is a structural component of piperine, the alkaloid responsible for the pungency of black pepper. wikipedia.org The conformational flexibility of the piperidine ring, preferring a chair conformation, allows it to present substituents in distinct spatial orientations, a key factor in its widespread utility in drug design. wikipedia.org

Rationale for Investigating 1-(Piperidin-3-YL)pyrrolidin-2-one as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a variety of therapeutic agents. The fusion of the pyrrolidin-2-one and piperidine rings in this compound creates such a scaffold.

This combination offers several advantages for medicinal chemists:

Three-Dimensional Complexity: The molecule possesses a distinct three-dimensional architecture, which is increasingly recognized as a desirable feature in modern drug discovery for achieving high target affinity and selectivity. nih.gov

Modularity: The structure allows for the introduction of various substituents at multiple positions on both the pyrrolidin-2-one and piperidine rings. This modularity enables the systematic exploration of the chemical space around the core scaffold to optimize biological activity. news-medical.net

Access to Diverse Biological Targets: Given the broad biological activities associated with both parent heterocycles, their combination in a single molecule is hypothesized to create opportunities for novel interactions with a range of biological targets.

Overview of Current Research Landscape Pertaining to this compound Derivatives

Current research efforts are focused on synthesizing and evaluating derivatives of this compound for a variety of therapeutic applications. While specific research on the parent compound itself is not extensively detailed in publicly available literature, the broader class of piperidine and pyrrolidine (B122466) derivatives is under intense investigation.

For instance, derivatives of piperidine are being explored for their potential as inhibitors of enzymes like Janus Kinase 3 (JAK3), which are implicated in autoimmune diseases. google.com Other research focuses on creating piperidine derivatives for the treatment of neurodegenerative diseases and as anticancer agents. nih.govresearchgate.net Similarly, the development of novel pyrrolidinone derivatives continues to be an active area of research, with studies exploring their potential as anticonvulsants and for their role in targeting protein degradation, such as in the case of IKZF2 protein levels for cancer therapy. nih.govgoogle.com

The synthesis of such complex heterocyclic systems is also a significant area of research, with chemists developing more efficient and environmentally friendly methods. Recent advancements include one-pot syntheses and the use of novel catalysts to construct piperidine and pyrrolidine rings. news-medical.netmdpi.com

The investigation into derivatives of this compound is part of a larger trend in medicinal chemistry that leverages the proven utility of established pharmacophores to create novel chemical entities with improved therapeutic profiles.

Data Tables

Table 1: Properties of Core Heterocyclic Structures

HeterocycleMolecular FormulaMolar Mass ( g/mol )Key Structural Feature
Pyrrolidin-2-oneC4H7NO85.105-membered lactam
PiperidineC5H11N85.156-membered nitrogen heterocycle

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRSOJJKKGRFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640720
Record name 1-(Piperidin-3-yl)pyrrolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933692-43-4
Record name 1-(Piperidin-3-yl)pyrrolidin-2-one
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Record name 1-(piperidin-3-yl)pyrrolidin-2-one
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Synthetic Methodologies for 1 Piperidin 3 Yl Pyrrolidin 2 One and Its Analogues

Conventional Synthetic Routes for Pyrrolidin-2-one Ring Systems

The pyrrolidin-2-one core, a five-membered lactam, is a common structural motif in many biologically active compounds. Its synthesis is well-established, with lactamization and multicomponent reactions being the most prominent conventional strategies.

Lactamization Reactions

Lactamization, the intramolecular cyclization of an amino acid or its derivative, is a fundamental method for the synthesis of lactams, including pyrrolidin-2-one. A common approach involves the reaction of γ-aminobutyric acid (GABA) or its esters under thermal conditions or with the aid of coupling agents to facilitate the amide bond formation.

Another widely used method is the ammonolysis of γ-butyrolactone (GBL) with ammonia or primary amines at elevated temperatures and pressures. This reaction proceeds via the ring-opening of the lactone by the amine to form a γ-hydroxyamide intermediate, which then undergoes intramolecular cyclization to the pyrrolidin-2-one. N-substituted pyrrolidin-2-ones can be prepared by the condensation of primary amines with GBL at temperatures ranging from 200-300°C organic-chemistry.org.

A more recent development in lactamization strategies is the use of cascade reactions. For instance, a three-component nitro-Mannich/lactamization cascade has been developed for the direct preparation of pyrrolidinone derivatives from a methyl 3-nitropropanoate, an aldehyde, and an amine. This method is highly diastereoselective and efficient acs.org.

Starting Material(s)Reagents/ConditionsProductKey Features
γ-Aminobutyric acid (GABA)Heat or coupling agentsPyrrolidin-2-oneDirect cyclization
γ-Butyrolactone (GBL) and Ammonia/Primary AmineHigh temperature and pressure (250-290°C, 8.0-16.0 MPa) organic-chemistry.orgN-substituted or unsubstituted Pyrrolidin-2-oneVersatile for N-substitution organic-chemistry.org
Methyl 3-nitropropanoate, Aldehyde, AmineNitro-Mannich/lactamization cascadeSubstituted Pyrrolidin-2-oneHigh diastereoselectivity, three-component reaction acs.org
Donor-Acceptor Cyclopropanes and Primary AminesLewis acid catalysis, followed by in situ lactamization1,5-Substituted Pyrrolidin-2-onesOne-pot process mdpi.comnih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like pyrrolidin-2-one derivatives in a single step from three or more starting materials. These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity.

One such example is the ultrasound-promoted one-pot synthesis of substituted 3-pyrrolin-2-ones using anilines, aldehydes, and diethyl acetylenedicarboxylate in the presence of citric acid as a catalyst. This method is noted for its clean reaction profile, excellent yields, and short reaction times nih.gov. While this produces a 3-pyrrolin-2-one, subsequent reduction can yield the saturated pyrrolidin-2-one ring.

MCRs that generate highly functionalized pyrrolidinone cores often utilize imines as key intermediates. A diastereoselective, multicomponent approach can lead to hydroindole cores, which contain a pyrrolidinone ring, showcasing the power of MCRs in building complex heterocyclic systems libretexts.org.

Targeted Synthesis of the Piperidin-3-yl Moiety and its Coupling

Formation of Piperidine (B6355638) Ring Systems

The synthesis of the piperidine ring, a six-membered nitrogen-containing heterocycle, can be achieved through various methods. A common strategy is the hydrogenation of pyridine (B92270) derivatives, often using transition metal catalysts under pressure. However, this can require harsh conditions wikipedia.org.

More sophisticated and stereoselective methods have been developed, particularly for the synthesis of chiral 3-aminopiperidine derivatives, which are valuable precursors. These include:

Enzymatic Cascades: Multi-enzyme cascades using galactose oxidase and imine reductase have been employed for the conversion of N-protected L-ornithinol into L-3-N-protected aminopiperidine with high enantiopurity acs.orgchemrxiv.org. This biocatalytic approach offers a green and stereocontrolled route.

Asymmetric Synthesis: Transaminase catalysts can be used for the asymmetric synthesis of (R)-3-amino piperidine derivatives, offering high optical purity and environmentally friendly conditions organic-synthesis.com.

From Amino Acids: Enantiopure 3-aminopiperidine can be prepared from natural amino acids like ornithine and lysine through cyclization of their corresponding methyl esters acs.org.

Reduction of Lactams: (R)-3-Aminopiperidine dihydrochloride can be prepared by the reduction of (R)-3-aminopiperidin-2-one hydrochloride with a reducing agent such as lithium aluminum hydride mdpi.com.

PrecursorMethodProductKey Features
N-Cbz-L-ornithinolGalactose oxidase and imine reductase cascadeL-3-N-Cbz-aminopiperidineHigh enantiopurity, one-pot reaction acs.orgchemrxiv.org
1-(tert-butoxycarbonyl)piperidin-3-oneTransaminase catalyst(R)-1-tert-butoxycarbonyl-3-aminopiperidineHigh optical purity, enzymatic method organic-synthesis.com
L-Ornithine methyl esterCyclization(S)-3-Aminopiperidin-2-oneDerived from natural amino acids acs.org
(R)-3-Aminopiperidin-2-one hydrochlorideLithium aluminum hydride reduction(R)-3-Aminopiperidine dihydrochlorideReduction of a lactam precursor mdpi.com

Coupling Strategies for 1-(Piperidin-3-YL)pyrrolidin-2-one Scaffold Assembly

The final and crucial step is the formation of the C-N bond between the piperidine ring and the pyrrolidin-2-one nitrogen. Several established N-alkylation methods can be proposed for this transformation.

Nucleophilic Substitution: A direct approach involves the N-alkylation of pyrrolidin-2-one with a suitably protected 3-halopiperidine or a piperidine with a leaving group at the 3-position (e.g., tosylate or mesylate). The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrrolidin-2-one nitrogen, which then acts as a nucleophile.

Reductive Amination: An alternative strategy is the reductive amination between 3-aminopiperidine and a γ-keto acid or ester. The initial reaction forms an enamine or imine intermediate, which is then reduced in situ to form the N-substituted pyrrolidin-2-one. This method constructs the pyrrolidin-2-one ring and couples it to the piperidine in a convergent manner. Reductive amination is a well-established method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines nih.gov.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the N-alkylation of amides and imides. In this context, N-hydroxypyrrolidin-2-one could be reacted with 3-hydroxypiperidine in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to form the desired N-O bond, followed by a reduction step. More directly, pyrrolidin-2-one itself can act as the nucleophile in a Mitsunobu reaction with 3-hydroxypiperidine, although the acidity of the N-H bond is a critical factor for success organic-chemistry.orgwikipedia.orgnih.gov.

Advanced Synthetic Techniques

Modern synthetic methodologies can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of this compound and its analogues.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. A modular, three-step strategy for the synthesis of γ- and N-substituted γ-lactams has been developed using a deoxygenative photochemical alkylation–cyclization cascade in a flow system. This allows for rapid reaction times (around 20 minutes) and is scalable acs.orgchemrxiv.org. Such a system could be adapted for the synthesis of the target molecule.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. The N-alkylation of amides and lactams with alkyl halides can be performed rapidly and solvent-free under microwave irradiation, using a catalytic amount of a phase-transfer catalyst and a solid support mdpi.com. This technique could be applied to the nucleophilic substitution coupling of pyrrolidin-2-one with a 3-halopiperidine derivative. Microwave-assisted synthesis has been successfully used to prepare various piperidine and pyrrolidine-containing compounds mdpi.comnih.govnih.govresearchgate.net.

Enantioselective Synthesis Strategies

The presence of a chiral center at the 3-position of the piperidine ring necessitates enantioselective synthesis to obtain optically pure isomers of this compound. Key strategies focus on the asymmetric synthesis of the piperidine precursor or the resolution of racemic mixtures.

One common approach involves the use of chiral auxiliaries. For instance, in the asymmetric synthesis of related N-protected 3-methylpiperidin-2-one, D-phenylglycinol has been used as a chiral auxiliary. researchgate.net This auxiliary directs the stereoselective alkylation of the lactam, leading to a high diastereomeric excess. The auxiliary can be subsequently removed to yield the desired enantiomerically enriched piperidinone. researchgate.net A similar strategy could be adapted for the synthesis of a 3-substituted piperidine precursor before its coupling with the pyrrolidinone moiety.

Another strategy is the catalytic asymmetric hydrogenation of a suitable prochiral precursor. This method has been successfully applied to the synthesis of various chiral piperidine derivatives. nih.gov For example, the enantioselective hydrogenation of pyridinium salts or tetrahydropyridines using chiral metal catalysts (e.g., based on Iridium or Ruthenium) can yield highly enantioenriched piperidines. nih.gov

Furthermore, resolution of diastereomeric mixtures is a viable method. This involves reacting the racemic piperidine precursor with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like flash chromatography or fractional crystallization. researchgate.netnih.gov Subsequent removal of the chiral agent affords the individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is also a powerful tool for the analytical and preparative separation of enantiomers. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates, improving yields, and promoting greener chemical processes. sphinxsai.comresearchgate.net This technology can be effectively applied to the synthesis of this compound and its analogues. The key advantage of microwave irradiation is its ability to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times compared to conventional heating methods. mdpi.com

In the context of synthesizing the pyrrolidinone scaffold, microwave assistance has been used for one-pot, three-component reactions to create substituted pyrrolidinone derivatives in high yields. sphinxsai.comresearchgate.net These reactions often proceed cleanly and efficiently in eco-friendly solvents like water. sphinxsai.comresearchgate.net Similarly, the synthesis of piperidine-containing compounds has benefited from microwave irradiation, enabling the rapid construction of the heterocyclic core. nih.gov For the synthesis of this compound, microwave energy could be applied to the key coupling step between a 3-substituted piperidine derivative and a pyrrolidinone precursor, or to the cyclization steps forming either of the heterocyclic rings.

Research on related structures has shown that microwave-assisted N-alkylation reactions can be performed efficiently in solvents like DMF, with reaction times as short as 5 to 30 minutes at temperatures around 75 °C. nih.gov This indicates that the final coupling step to form the target molecule is amenable to this technology.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to Days Minutes to Hours
Energy Efficiency Lower Higher
Yields Often Moderate Often Improved
Side Reactions More frequent Reduced

| Solvent Use | Can be extensive | Often allows for greener solvents |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for the synthesis of active pharmaceutical ingredients (APIs). mdpi.com This technology provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. drreddys.comnih.gov The synthesis of heterocyclic motifs, including piperidines and pyrrolidinones, is well-suited for flow chemistry applications. rsc.org

A multi-step synthesis can be designed where intermediates are generated and directly transferred to the next reactor without isolation, a concept known as "telescoping". mdpi.comrsc.org This approach minimizes manual handling of potentially hazardous reagents and reduces waste. For the production of this compound, a flow process could be designed where the formation of the piperidine or pyrrolidinone ring occurs in a first reactor, followed by an in-line coupling reaction in a second reactor.

Flow reactors can be customized for specific reactions and can include packed-bed reactors with solid-supported catalysts or reagents, further simplifying purification processes. drreddys.comnih.gov The precise control over residence time and heat transfer in microreactors can enable reactions that are difficult to control in large-batch reactors, potentially improving yields and selectivity. drreddys.com This technology represents a powerful tool for the efficient and reproducible manufacturing of this compound on a larger scale. azolifesciences.com

Purification and Isolation Methodologies for this compound

The purification and isolation of this compound from the final reaction mixture are critical steps to ensure the high purity required for subsequent applications. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

Chromatography:

Flash Chromatography: This is a widely used technique for the routine purification of organic compounds. mdpi.com The crude product is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the desired compound from byproducts and unreacted starting materials. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, preparative HPLC is the method of choice. google.com As mentioned in the enantioselective synthesis section, chiral HPLC columns can be used to separate enantiomers or diastereomers effectively. researchgate.net

Crystallization:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is sparingly soluble at room temperature. google.com Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent system is crucial for successful recrystallization. Common solvents could include ethanol, isopropanol, or mixtures with water. google.com

Fractional Crystallization: This method can be used to separate diastereomeric salts formed during chiral resolution. google.com The differing solubilities of the diastereomeric salts in a particular solvent allow for their separation through careful crystallization.

Following purification, the isolated product is typically dried under vacuum to remove residual solvents. The purity and identity of the final compound are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Table 2: Compound Names Mentioned

Compound Name
This compound
D-phenylglycinol

Spectroscopic and Advanced Analytical Characterization of 1 Piperidin 3 Yl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, an unambiguous structural assignment for 1-(Piperidin-3-YL)pyrrolidin-2-one can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the amide group in the pyrrolidinone ring and the secondary amine of the piperidine (B6355638) ring.

The protons on the pyrrolidinone ring are anticipated to appear at characteristic chemical shifts. The two protons (H-5') adjacent to the carbonyl group are expected to be shifted downfield to around 3.3-3.5 ppm. The protons at the C-3' position (adjacent to the nitrogen) would likely resonate around 2.2-2.4 ppm, while the C-4' protons are expected around 2.0-2.2 ppm.

In the piperidine ring, the proton at the point of substitution (H-3) is directly connected to the pyrrolidinone nitrogen, causing a significant downfield shift, likely in the range of 3.8-4.2 ppm. The protons on the carbons adjacent to the piperidine nitrogen (H-2 and H-6) would appear as complex multiplets around 2.8-3.2 ppm and 2.5-2.9 ppm. The remaining methylene (B1212753) protons of the piperidine ring (H-4, H-5) would be found further upfield, typically between 1.4 and 1.9 ppm. The NH proton of the piperidine ring would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Position Predicted Chemical Shift (δ, ppm) Multiplicity
Piperidine NH 1.5-2.5 br s
Piperidine H-2 2.8-3.2 m
Piperidine H-3 3.8-4.2 m
Piperidine H-4 1.6-1.9 m
Piperidine H-5 1.4-1.7 m
Piperidine H-6 2.5-2.9 m
Pyrrolidinone H-3' 2.2-2.4 t
Pyrrolidinone H-4' 2.0-2.2 quintet

Note: Predicted values are based on analogous structures and standard chemical shift increments. Solvent: CDCl₃. m = multiplet, t = triplet, br s = broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The most downfield signal is expected for the carbonyl carbon (C-2') of the lactam ring, typically appearing around 175 ppm. The carbon atom at the junction of the two rings (C-3) would be significantly affected by the nitrogen atom, resonating in the 55-60 ppm range. The carbons of the pyrrolidinone ring (C-3', C-4', C-5') are expected at approximately 30-32 ppm, 17-19 ppm, and 45-48 ppm, respectively. For the piperidine ring, the carbons adjacent to the nitrogen (C-2 and C-6) would appear around 45-50 ppm, while the other carbons (C-4, C-5) would be found further upfield at approximately 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Position Predicted Chemical Shift (δ, ppm)
Piperidine C-2 45-50
Piperidine C-3 55-60
Piperidine C-4 28-35
Piperidine C-5 25-30
Piperidine C-6 46-51
Pyrrolidinone C-2' ~175
Pyrrolidinone C-3' 30-32
Pyrrolidinone C-4' 17-19

Note: Predicted values are based on analogous structures and standard chemical shift increments.

To confirm the assignments from 1D NMR and establish the connectivity of the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the spin systems of the molecule. Key correlations would be observed between adjacent protons in the piperidine ring (H-2/H-3, H-3/H-4, H-4/H-5, H-5/H-6) and the pyrrolidinone ring (H-3'/H-4', H-4'/H-5'). This allows for the unambiguous tracing of the proton sequences within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm the assignment of each proton to its corresponding carbon atom based on the predicted shifts in Tables 1 and 2. For example, the proton signal predicted at 3.8-4.2 ppm would show a cross-peak with the carbon signal at 55-60 ppm, confirming their assignment to C-3 and H-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the two ring systems. It shows correlations between protons and carbons that are two or three bonds apart. The most definitive correlation would be a cross-peak between the piperidine H-3 proton and the pyrrolidinone carbonyl carbon (C-2'). Other key HMBC correlations would include the piperidine H-3 proton to the pyrrolidinone C-5' carbon, and the pyrrolidinone H-5' protons to the piperidine C-3 carbon, unequivocally confirming the N-C3 bond connecting the two heterocyclic systems.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound, and for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound (C₉H₁₆N₂O), the exact mass can be calculated. When analyzed using a technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z

The experimental measurement of a mass-to-charge ratio that matches this calculated value to within a few parts per million (ppm) would provide strong evidence for the compound's molecular formula.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis would provide a retention time and an electron ionization (EI) mass spectrum. The fragmentation pattern in the EI spectrum is highly reproducible and serves as a molecular fingerprint.

The fragmentation would likely be initiated by the ionization of one of the nitrogen atoms. Key fragmentation pathways would involve the cleavage of the piperidine and pyrrolidinone rings. Common fragments would likely arise from:

Cleavage of the C-N bond connecting the two rings.

Alpha-cleavage adjacent to the nitrogen atoms within the piperidine ring, leading to the loss of alkyl radicals.

Fragmentation of the pyrrolidinone ring, potentially involving the loss of carbon monoxide (CO, 28 Da) from the lactam structure.

A primary fragmentation would likely result in the formation of an ion corresponding to the piperidine ring (m/z 84) and the pyrrolidinone radical, or vice versa. The resulting ions would undergo further fragmentation to produce a characteristic mass spectrum. Analysis of these fragments provides corroborating evidence for the proposed structure. scielo.brwvu.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of specific chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features: the pyrrolidinone (a cyclic amide or lactam) and the piperidine rings.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring. This peak typically appears in the range of 1670-1700 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding.

Another key functional group is the secondary amine (N-H) within the piperidine ring. This group is expected to show a moderate absorption band for N-H stretching in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations from both the lactam and the piperidine ring would also be present, typically appearing in the 1250-1020 cm⁻¹ region. Additionally, the spectrum would be populated by C-H stretching vibrations from the methylene (CH₂) groups of both rings, usually observed between 2850 and 3000 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Lactam CarbonylC=O Stretch1670 - 1700Strong
Secondary AmineN-H Stretch3300 - 3500Moderate
Aliphatic Amine/LactamC-N Stretch1250 - 1020Moderate to Weak
Methylene GroupsC-H Stretch2850 - 3000Moderate to Strong

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ncl.ac.uk The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.

The analysis would reveal the specific conformations of the two heterocyclic rings. The five-membered pyrrolidinone ring would likely adopt an envelope or twisted conformation to minimize steric strain. The six-membered piperidine ring is expected to exist in a stable chair conformation. A key structural aspect to be determined is the relative orientation of the pyrrolidinone substituent on the piperidine ring (axial vs. equatorial).

Furthermore, single crystal X-ray diffraction would elucidate the intermolecular interactions, particularly hydrogen bonding. The secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam is a strong hydrogen bond acceptor. This interaction is expected to be a dominant feature in the crystal packing, potentially forming chains or networks of molecules.

Table 2: Illustrative Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell edges.a = 8.5, b = 10.2, c = 11.5
α, β, γ (°)The angles between the unit cell edges.α = 90, β = 98.5, γ = 90
V (ų)The volume of the unit cell.985
ZThe number of molecules in the unit cell.4
Hydrogen Bond (D-H···A)Donor-Hydrogen···Acceptor interaction.N-H···O=C
H-bond distance (Å)The distance between the donor and acceptor atoms.~2.9

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal structure obtained from X-ray diffraction data. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

The surface is colored according to different properties, such as dnorm, which highlights intermolecular contacts. On a dnorm map, red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov White areas represent contacts approximately equal to the van der Waals radii, and blue areas indicate longer contacts. nih.gov For this compound, prominent red spots would be expected near the piperidine N-H group and the lactam C=O group, visually confirming the N-H···O hydrogen bonds.

The analysis also generates a 2D "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. nih.gov This plot provides a quantitative summary of the intermolecular interactions. For this compound, the key interactions expected to be quantified are:

O···H/H···O contacts: These would appear as sharp spikes in the fingerprint plot and represent the dominant hydrogen bonding interactions. They would likely constitute a significant percentage of the total Hirshfeld surface. nih.govnih.gov

H···H contacts: Given the abundance of hydrogen atoms, these contacts, representing van der Waals forces, would cover a large area of the Hirshfeld surface, typically appearing as a large, diffuse region in the center of the fingerprint plot. nih.gov

N···H/H···N contacts: These would likely represent a smaller contribution compared to the O···H interactions but would still be present. nih.gov

Computational and Theoretical Investigations of 1 Piperidin 3 Yl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(Piperidin-3-YL)pyrrolidin-2-one, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. This information provides a foundational understanding of the molecule's three-dimensional shape and conformational preferences. Furthermore, DFT can be used to calculate various electronic properties such as the dipole moment and the distribution of electron density, which are crucial for understanding its polarity and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, this analysis would provide insights into its potential reactivity in chemical reactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Target Binding Pose Prediction

In the context of drug discovery, molecular docking is used to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target. This involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. The result is a predicted binding pose that shows the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

In Silico Binding Affinity Scoring

Docking programs use scoring functions to estimate the binding affinity between the ligand and the target protein for each predicted pose. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) scores indicating a stronger predicted binding affinity. This information is valuable for prioritizing compounds in virtual screening campaigns and for suggesting potential biological targets for a given molecule. For instance, studies on similar pyrrolidin-2-one derivatives have shown their potential as acetylcholinesterase inhibitors, with docking scores indicating good binding affinity to the enzyme. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvated environment, would allow for the study of its conformational flexibility and stability. When a ligand-protein complex is subjected to MD simulations, it is possible to assess the stability of the predicted binding pose obtained from molecular docking. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Such simulations have been instrumental in evaluating the stability of complexes formed by related piperidine (B6355638) and pyrrolidinone derivatives with their biological targets. researchgate.netnih.gov

Conformational Dynamics of this compound

The three-dimensional shape of a molecule, or its conformation, is critical to its function. For this compound, conformational analysis involves studying the spatial arrangements of its two interconnected ring structures: the piperidine ring and the pyrrolidin-2-one ring.

The piperidine ring typically adopts a "chair" conformation, which is its most stable form. nih.govwikipedia.org However, depending on the substituents and their interactions, it can also exist in less stable "twist-boat" conformations. nih.gov In N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation is found to be about 1.5 kcal/mol less favorable than the chair form. nih.gov Studies on N-substituted 2,6-diphenylpiperidine derivatives and N-formyl/N-nitroso derivatives of piperidinone have also highlighted the flexibility of the piperidine ring. acs.org The pyrrolidin-2-one ring, being a five-membered ring, is not planar and adopts various puckered or "envelope" conformations.

Table 1: Key Conformational Features of Constituent Rings

Ring System Predominant Conformation Notes
Piperidine Chair Can adopt twist-boat conformations, which may be stabilized by protein-ligand interactions. nih.gov
Pyrrolidin-2-one Envelope/Twist Five-membered rings are flexible and adopt non-planar conformations to minimize strain.
Inter-ring Bond Rotatable The C-N bond allows for different relative orientations of the two ring systems.

Protein-Ligand Complex Stability and Interaction Dynamics

Understanding how a molecule like this compound binds to a protein target is fundamental in drug discovery. hilarispublisher.com Computational techniques such as molecular docking and molecular dynamics (MD) simulations are essential for this purpose. numberanalytics.comhilarispublisher.com

Molecular docking predicts the preferred orientation of the ligand when it binds to a protein's active site, forming a stable complex. hilarispublisher.comresearchgate.net This prediction is based on scoring functions that estimate the binding affinity by considering non-covalent interactions like:

Hydrogen Bonds: The carbonyl oxygen of the pyrrolidinone ring and the amine group of the piperidine ring can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The aliphatic methylene (B1212753) (-CH2-) groups of both rings can interact favorably with nonpolar pockets in a protein.

Van der Waals Forces: These are general attractive or repulsive forces between atoms.

Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. hilarispublisher.comscispace.com These simulations can reveal how the ligand and protein adjust their conformations upon binding and provide a more accurate estimation of binding free energy. scispace.com Studies on pyrrolidine (B122466) derivatives have successfully used MD simulations to confirm the conformational stability of ligand-protein complexes. scispace.com

Table 2: Potential Protein-Ligand Interactions

Interaction Type Potential Moieties on this compound
Hydrogen Bond Acceptor Pyrrolidinone carbonyl oxygen (C=O)
Hydrogen Bond Donor Piperidine amine (N-H)
Hydrophobic Interactions Piperidine and pyrrolidinone ring CH2 groups

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com By developing a robust QSAR model, the activity of new, untested compounds like this compound can be predicted without the need for immediate synthesis and testing. youtube.com

The process involves several key steps:

Data Set Collection: A set of structurally related molecules with experimentally determined biological activities is required. For instance, a QSAR study on antiarrhythmic agents included a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic (e.g., dipole moment), steric, and hydrophobic properties. researchgate.netnih.gov

Model Development: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the observed activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal methods (like leave-one-out cross-validation) and external validation with a separate set of compounds. nih.gov

A QSAR study on pyrrolidine analogs as DPP-IV inhibitors found that descriptors related to shape flexibility and electrostatic properties were crucial for determining activity. nih.gov Similarly, a model for piperidinopyridine and piperidinopyrimidine analogs provided insights into the key structural features influencing their inhibitory action. researchgate.net Such models can guide the rational design of more potent analogs based on the piperidine or pyrrolidinone scaffold. researchgate.net

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is another powerful computational technique used in drug discovery. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.gov

This model can be created in two ways:

Ligand-based: By aligning a set of known active molecules and identifying their common chemical features.

Structure-based: By analyzing the key interaction points between a ligand and its protein target in an experimentally determined 3D structure. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of virtual compounds. nih.govnih.govfrontiersin.org This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net These "hits" can then be subjected to more detailed analysis, such as molecular docking and MD simulations, before being selected for chemical synthesis and biological testing. frontiersin.orgresearchgate.net This approach significantly reduces the time and cost associated with identifying new lead compounds. researchgate.netnih.gov For a molecule like this compound, a pharmacophore model could be built based on its core scaffolds to discover other compounds with similar therapeutic potential. nih.gov

Future Directions and Research Opportunities for 1 Piperidin 3 Yl Pyrrolidin 2 One Research

Exploration of Novel Synthetic Methodologies for Diversification

The ability to create a diverse library of derivatives is fundamental to exploring the full potential of a lead compound. For 1-(Piperidin-3-YL)pyrrolidin-2-one, future research will likely focus on developing novel and efficient synthetic strategies. One-pot multicomponent reactions, which allow for the construction of complex molecules in a single step, represent a promising avenue. tandfonline.commdpi.com Techniques such as 1,3-dipolar cycloaddition reactions are also valuable for synthesizing pyrrolidine (B122466) analogues. tandfonline.comnih.gov

Furthermore, the exploration of catalyst-based reactions, including the use of palladium catalysis for carbonylative cascade approaches, could lead to highly functionalized and structurally interesting polycyclic compounds. researchgate.net The development of methods for the site-selective difunctionalization of inert C(sp³)-H bonds in piperidine (B6355638) derivatives also presents an innovative approach to creating novel analogues. researchgate.net These advanced synthetic methods will be crucial for generating a wide array of derivatives with varied substitution patterns on both the piperidine and pyrrolidinone rings, which is essential for comprehensive structure-activity relationship (SAR) studies.

Advanced Computational Approaches for Rational Design and Optimization

In synergy with synthetic efforts, advanced computational methods are indispensable for the rational design and optimization of this compound derivatives. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations can provide profound insights into the interactions between these compounds and their biological targets. nih.govunimi.itmdpi.com

For instance, molecular docking can predict the binding modes and affinities of novel derivatives to specific protein targets, guiding the design of more potent and selective molecules. nih.govnih.gov 3D-QSAR models can be developed to predict the biological activity of newly designed compounds, helping to prioritize synthetic efforts. nih.govmdpi.com MD simulations can further be employed to study the stability of ligand-protein complexes and to understand the dynamic nature of these interactions over time. nih.gov The integration of these computational tools will accelerate the discovery of optimized lead compounds with improved pharmacological profiles.

Comprehensive Elucidation of Broader Biological Target Landscape

While initial research may have focused on a specific biological target, a comprehensive understanding of the broader biological landscape of this compound and its derivatives is crucial. The pyrrolidine and piperidine moieties are found in compounds targeting a wide range of biological systems. nih.govnih.gov For example, derivatives of the pyrrolidin-2-one scaffold have been investigated as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease. nih.gov

Future research should aim to screen libraries of this compound analogs against a diverse panel of biological targets. This could uncover novel therapeutic applications beyond the initial scope of investigation. Techniques such as high-throughput screening (HTS) against various cell lines and receptor panels can identify new and unexpected biological activities. nih.gov For instance, recent studies have identified indole (B1671886) derivatives containing a piperidine moiety that exhibit potent activity against the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov A systematic exploration of the biological target landscape will be key to unlocking the full therapeutic potential of this chemical class.

Development of Novel Pharmacological Probes and Research Tools

Beyond their direct therapeutic potential, well-characterized derivatives of this compound can serve as valuable pharmacological probes and research tools. These probes can be used to investigate the function and regulation of specific biological pathways. For example, a highly selective and potent derivative could be labeled with a fluorescent tag or a radioactive isotope to visualize and quantify its target in cells and tissues.

The development of such probes requires a deep understanding of the SAR of the compound class to identify derivatives with the desired properties of high affinity, selectivity, and appropriate pharmacokinetics. These tools are invaluable for basic research, enabling a more detailed interrogation of biological systems and facilitating the validation of new drug targets.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a holistic and systems-level understanding of the biological effects of this compound derivatives, the integration of multi-omics data is essential. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to a given compound. nih.govnih.gov For example, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in protein levels and post-translational modifications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.